5-nitro-1H-pyrazol-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150017-59-7 |
|---|---|
Molecular Formula |
C3H4N4O2 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
5-nitropyrazol-1-amine |
InChI |
InChI=1S/C3H4N4O2/c4-6-3(7(8)9)1-2-5-6/h1-2H,4H2 |
InChI Key |
ZATDRUZEOKGHCS-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1)N)[N+](=O)[O-] |
Canonical SMILES |
C1=C(N(N=C1)N)[N+](=O)[O-] |
Synonyms |
1H-Pyrazol-1-amine,5-nitro-(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Nitro 1h Pyrazol 1 Amine
Reduction Reactions of the Nitro Group
The nitro group in 5-nitro-1H-pyrazol-1-amine is a key site for chemical modification, and its reduction opens pathways to a range of other functionalized pyrazole (B372694) derivatives.
The reduction of a nitro group to an amino group is a common and well-established transformation in organic synthesis. organic-chemistry.org For nitropyrazoles, various reducing agents can be employed to achieve this conversion. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from similar compounds.
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation, often using palladium on carbon (Pd/C), and metal-acid systems like tin(II) chloride in hydrochloric acid (SnCl2/HCl) or iron in the presence of an acid. researchgate.netacsgcipr.orgcommonorganicchemistry.comreddit.com For nitro-pyrazoles specifically, a combination of a nickel-rhenium catalyst with hydrazine (B178648) hydrate (B1144303) has been reported as an effective system, proceeding smoothly in alcoholic solvents to give high yields of the corresponding aminopyrazoles. researchgate.net Another effective method involves the use of iron in a mixture of ethanol (B145695) and water with ammonium (B1175870) chloride. researchgate.net
| Reagent | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temperature to mild heating | A widely used and often clean method. beilstein-journals.org |
| SnCl₂·2H₂O, HCl | Ethanol, reflux | A classic method, though workup can be complicated by tin salts. researchgate.netresearchgate.net |
| Fe, NH₄Cl | Ethanol/Water, room temperature | A milder and often preferred alternative to SnCl₂ due to easier workup. researchgate.net |
| N₂H₄·H₂O, Ni-Re | Ethanol or 2-propanol, 40-50 °C | Reported to be highly effective for nitropyrazoles. researchgate.net |
The selective reduction of the nitro group in this compound would yield 1,5-diamino-1H-pyrazole. This diamino compound is a versatile intermediate for the synthesis of a variety of other derivatives. For instance, the newly formed amino group at the 5-position can undergo diazotization followed by coupling reactions to form azo dyes. researchgate.netresearchgate.netnih.gov Furthermore, this amino group can be acylated or alkylated to introduce new functionalities.
Substitution Reactions Involving Amino and Nitro Groups
The electronic properties of the pyrazole ring in this compound are influenced by both the electron-withdrawing nitro group and the amino group. This leads to a range of possible substitution reactions.
The nitro group at the 5-position of the pyrazole ring is a strong electron-withdrawing group, which can activate the ring towards nucleophilic aromatic substitution. Research on related compounds, such as 1-amino-3,5-dinitropyrazole, has shown that the nitro group at the 5-position can be regioselectively substituted by various nucleophiles. researchgate.net This suggests that this compound could undergo similar reactions, where a suitable nucleophile displaces the nitro group. The susceptibility of nitro-substituted heterocyclic compounds to nucleophilic substitution of the nitro group is a known phenomenon. researchgate.netresearchgate.net
The amino group at the 1-position of this compound is a nucleophilic center and can readily react with electrophiles. Common derivatizations include N-acylation and N-alkylation.
N-Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides would lead to the formation of N-acyl derivatives. This reaction is a standard method for the modification of amino groups on heterocyclic rings. nih.govscilit.com
N-Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. researchgate.netmdpi.com Studies on the functionalization of 1-amino-4-nitropyrazole have demonstrated that the N-H bond of the amino group is reactive and can participate in reactions to introduce new substituents. nih.gov
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| N-Acylation | Acetyl chloride, Acetic anhydride | N-(5-nitro-1H-pyrazol-1-yl)acetamide |
| N-Alkylation | Methyl iodide, Benzyl bromide | N-alkyl-5-nitro-1H-pyrazol-1-amine |
Oxidative Coupling Reactions
Following the reduction of the nitro group to an amino group, the resulting 1,5-diamino-1H-pyrazole can be a precursor for oxidative coupling reactions. The amino group at the 5-position can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. researchgate.netnih.gov These pyrazolediazonium salts are intermediates that can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and naphthols, to produce a variety of azo dyes. researchgate.netnih.govfrontiersin.orgmdpi.com The synthesis of azo compounds from aromatic amines is a well-established field, and this methodology is applicable to heterocyclic amines as well. mdpi.comresearchgate.net
Formation of Azo Compounds from Pyrazol-5-amines
The synthesis of azo compounds from pyrazol-5-amines is a well-established transformation that typically proceeds via a diazotization-coupling sequence. nih.govwikipedia.orgnih.gov This method is a cornerstone in the synthesis of heterocyclic azo dyes. nih.gov The process involves two main steps: the conversion of the primary amino group of the pyrazole into a diazonium salt, followed by the reaction of this highly reactive intermediate with a suitable coupling component. nih.govwikipedia.org
The diazotization step is generally carried out in an acidic medium at low temperatures (0–5 °C) using a source of nitrous acid, commonly sodium nitrite (NaNO₂). nih.govrsc.org The resulting pyrazole-diazonium salt is typically unstable and is used immediately in the subsequent coupling reaction. nih.gov
The coupling partner is usually an electron-rich aromatic or heterocyclic compound, such as phenols, naphthols, or other amines. wikipedia.org The electrophilic diazonium salt attacks the activated aromatic ring of the coupling agent to form the stable azo linkage (-N=N-), resulting in the final azo compound. wikipedia.org The reaction conditions for the coupling step, such as pH, are crucial for the success of the reaction.
Several studies have reported the synthesis of azo dyes using substituted 5-aminopyrazoles. For instance, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has been successfully used as the diazo component, which is then coupled with various active methylene (B1212753) compounds to produce a range of pyrazole azo dyes. nih.gov The general procedure involves dissolving the aminopyrazole in an acidic solution, cooling it, and then adding sodium nitrite to form the diazonium salt. This is followed by the addition of the coupling component. nih.gov
The synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives has also been reported, highlighting the versatility of the aminopyrazole core in generating complex tinctorial molecules. frontiersin.org
Table 1: Examples of Azo Coupling Reactions with Pyrazole Derivatives
| Diazo Component | Coupling Component | Resulting Azo Compound Type | Reference |
|---|---|---|---|
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active methylene derivatives | Pyrazole azo dyes | nih.gov |
| Aryl amine derivatives | 1-cyanoacetylpiperidine | 1-((aryldiazenyl) cyanoacetyl) piperidines | nih.gov |
| 5-amino-4-arylazo-3-methyl-1H-pyrazoles | - | Disazo dyes containing pyrazole | nih.gov |
| 2-Amino-5-nitrothiazole | Various coupling compounds | Azo dyes containing a nitro group | rsc.org |
Catalytic Approaches for Oxidative Dehydrogenation
An alternative and more direct route to symmetrical azo compounds from pyrazol-5-amines involves oxidative dehydrogenative coupling. nih.govacs.org This approach avoids the need for diazotization and the handling of potentially unstable diazonium salts. These reactions typically involve the use of a catalyst and an oxidant to directly form the N-N double bond. nih.gov
Novel strategies for the oxidative dehydrogenative coupling of pyrazol-5-amines have been developed for the selective synthesis of highly functionalized heteroaromatic azo compounds. nih.govacs.org These methods offer high efficiency and utilize various catalytic systems.
One prominent method involves a copper-catalyzed oxidative coupling process. nih.gov This reaction allows for the direct conversion of pyrazol-5-amines into the corresponding azo derivatives. The scope of this reaction has been explored with various substituted pyrazol-5-amines, demonstrating its versatility. acs.org
Another effective approach utilizes an iodine-mediated oxidation. nih.gov In this system, the single-electron oxidation of the pyrazol-5-amine is initiated, leading to the formation of a radical cation intermediate. acs.org Subsequent reaction steps result in the formation of the azo linkage. This method can also simultaneously install other functional groups, such as iodine, onto the pyrazole ring, providing a route to multi-functionalized azo compounds. nih.gov The reaction is typically carried out in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). acs.org
The choice of the catalytic system can control the selectivity of the reaction, leading to different types of azo products. nih.gov These catalytic methods are advantageous due to their mild reaction conditions and high bond-forming efficiency. acs.org
Table 2: Catalytic Systems for Oxidative Dehydrogenation of Pyrazol-5-amines
| Catalytic System | Oxidant | Key Features | Resulting Products | Reference |
|---|---|---|---|---|
| Copper(I) iodide (CuI) / 1,10-phenanthroline | Air | Direct oxidative coupling | Azopyrroles | nih.gov |
| Iodine (I₂) | tert-Butyl hydroperoxide (TBHP) | Simultaneous iodination and oxidation | Iodo-substituted azopyrroles | nih.govacs.org |
While information exists for structurally related compounds, such as other nitropyrazole or aminopyrazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. Using data from different, albeit related, compounds would be scientifically inaccurate and would not pertain to the specific structural elucidation and characterization of this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section and subsection.
Structural Elucidation and Characterization of 5 Nitro 1h Pyrazol 1 Amine
X-ray Crystallography and Solid-State Structure Analysis
Analysis of Crystal Packing and Intermolecular Interactions
Hydrogen Bonding Networks
Crystallographic data required to detail the specific hydrogen bonding networks in solid-state 5-nitro-1H-pyrazol-1-amine is currently unavailable. An analysis of donor-acceptor distances, angles, and the resulting supramolecular motifs cannot be performed without experimental structural determination.
π-π Stacking Interactions
A definitive analysis of π-π stacking interactions, including the measurement of centroid-to-centroid distances and slip angles between adjacent pyrazole (B372694) rings, is contingent upon the availability of its crystal structure data, which is not found in the current body of scientific literature.
Theoretical and Computational Chemistry Studies on 5 Nitro 1h Pyrazol 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structures, energies, and properties with remarkable accuracy. These methods solve the Schrödinger equation, or approximations of it, for a given molecule.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to approximate the exchange-correlation energy. researchgate.net
Geometry optimization is a key application of DFT, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. nih.gov For pyrazole (B372694) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the pyrazole ring is expected to influence the geometry. The C-NO2 bond is anticipated to have partial double bond character, while the C-NH2 bond length would be typical for an amine attached to an aromatic ring. The pyrazole ring itself is expected to remain largely planar.
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| N1-N2 | 1.38 |
| N2-C3 | 1.33 |
| C3-C4 | 1.41 |
| C4-C5 | 1.38 |
| C5-N1 | 1.39 |
| Bond Angles (°) | |
| C5-N1-N2 | 111.5 |
| N1-N2-C3 | 105.0 |
| N2-C3-C4 | 111.0 |
| C3-C4-C5 | 106.5 |
| C4-C5-N1 | 106.0 |
Note: Data is illustrative and based on general parameters for substituted pyrazoles.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing electron density to define atoms and the bonds between them. uni-rostock.de AIM analysis can characterize intramolecular interactions, such as hydrogen bonds, by locating bond critical points (BCPs) in the electron density. The properties at these points, including the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction.
In 5-nitro-1H-pyrazol-1-amine, intramolecular hydrogen bonding is possible. For instance, a hydrogen bond could form between a hydrogen atom of the exocyclic amino group (N-NH2) and an oxygen atom of the adjacent nitro group (NO2), or between the N-H of the pyrazole ring and the exocyclic amino nitrogen. Such interactions can significantly enhance molecular planarity and stability. nih.govmdpi.com AIM analysis would quantify these interactions, with a positive value of ∇²ρ at the BCP typically indicating a closed-shell interaction, characteristic of hydrogen bonds. rsc.org
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map plots the electrostatic potential onto the molecule's electron density surface.
For this compound, the MEP map is expected to show distinct regions of positive and negative potential:
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is anticipated around the oxygen atoms of the nitro group due to their high electronegativity and the resonance delocalization of charge. The iminic nitrogen atom (N2) of the pyrazole ring also represents a site of negative potential. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is expected around the hydrogen atoms of the amino group and the N-H proton of the pyrazole ring. researchgate.net
Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon framework of the molecule.
The MEP analysis thus highlights the molecule's reactive sites, indicating that the nitro group's oxygens and the pyrazole's N2 atom are primary sites for interaction with electrophiles, while the N-H protons are sites for interaction with nucleophiles.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov
In this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. unar.ac.id The HOMO is likely to be localized over the amino group and the pyrazole ring, while the LUMO is expected to be concentrated on the nitro group and the pyrazole ring system.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E_HOMO | -5.91 | Moderate electron-donating ability |
| E_LUMO | -2.77 | Good electron-accepting ability |
| ΔE (Gap) | 3.14 | High chemical reactivity |
Note: Values are illustrative, based on a nitrophenyl-substituted pyrazole derivative, and demonstrate the concepts of FMO theory. unar.ac.id
Tautomerism and Isomerism Investigations
Tautomerism, the interconversion of structural isomers, is a critical aspect of heterocyclic chemistry, influencing the compound's structure, reactivity, and biological properties. wikipedia.orgchemrxiv.org Prototropic tautomerism, involving the migration of a proton, is the most common form. clockss.org
Annular tautomerism in pyrazoles refers to the migration of a proton between the two nitrogen atoms (N1 and N2) of the ring. nih.gov This is a well-studied phenomenon for pyrazoles substituted at the 3 and 5 positions. For instance, in 3(5)-nitropyrazole, an equilibrium exists between 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. Theoretical and experimental studies have shown that the relative stability of these tautomers is influenced by the nature of the substituents and the solvent. nih.gov Generally, electron-withdrawing groups like the nitro group tend to favor the tautomer where the substituent is at position 5.
In the case of this compound, the nitrogen at the 1-position is already substituted with an amino group, which blocks the typical N1-H ⇌ N2-H annular tautomerism. However, other forms of tautomerism, such as amino-imino tautomerism involving the exocyclic amino group and the ring nitrogens, could be possible. Understanding the tautomeric preferences of the parent nitropyrazole ring system provides a foundational context for predicting the behavior of its N-substituted derivatives.
Side-Chain Tautomerism of the Amino Group
The potential for tautomerism in pyrazole derivatives is a subject of considerable interest in computational chemistry. In the case of aminopyrazoles, this can manifest as either annular tautomerism, involving the migration of a proton between the nitrogen atoms of the pyrazole ring, or side-chain tautomerism, concerning the amino group substituent. ekb.eg
For this compound, theoretical studies focus on the equilibrium between the amino (-NH2) form and its tautomeric imino (-NH) form. This side-chain tautomerism is a critical factor in determining the molecule's reactivity and electronic properties. Computational models are employed to predict the relative stabilities of these tautomers. The equilibrium is influenced by both the electronic effects of the substituents on the pyrazole ring and the surrounding environment. ekb.egnih.gov The presence of the electron-withdrawing nitro group is expected to significantly impact the electron density distribution across the pyrazole ring and the exocyclic amino group, thereby influencing the position of the tautomeric equilibrium.
Studies on related 3(5)-aminopyrazoles have shown that the tautomeric preference can be modulated by steric and electronic factors of other ring substituents. ekb.eg While specific computational data on the side-chain tautomerism of this compound is not extensively detailed in the available literature, the general principles of pyrazole tautomerism suggest that both forms exist in a dynamic equilibrium.
Energy Barrier Calculations for Isomerization Pathways
Isomerization represents a fundamental chemical transformation, and computational chemistry provides powerful tools to elucidate the energy landscapes of these processes. For N-substituted pyrazoles, isomerization can occur through various pathways, including thermal rearrangements. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the activation energy barriers for these transformations.
Research on the isomerization of N-substituted diarylpyrazoles has revealed high activation Gibbs energies, on the order of 56 kcal/mol. nih.gov This suggests that significant energy input is required to induce such rearrangements. These studies, while not specific to this compound, provide a valuable benchmark for understanding the stability of the N-amino bond in this compound. The isomerization of this compound would likely involve the migration of the amino group to another nitrogen atom on the pyrazole ring.
The energy barrier for such a process is a key determinant of the compound's thermal stability. High activation barriers are indicative of a kinetically stable molecule under normal conditions. The table below presents hypothetical energy barrier data for a related pyrazole isomerization to illustrate the type of information generated from such computational studies.
| Isomerization Pathway | Activation Energy (kcal/mol) |
| N1 to N2 rearrangement | 56 |
Note: Data is for a model N-substituted diarylpyrazole and serves as an illustrative example. nih.gov
Non-Linear Optical (NLO) Properties Assessment
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon governed by the molecule's hyperpolarizability. Computational methods are widely used to predict the NLO properties of novel materials.
The presence of electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitro group) connected by a π-conjugated system is a common design strategy for creating molecules with large first-order hyperpolarizability (β) values. mdpi.comrasayanjournal.co.in In this compound, the pyrazole ring acts as the conjugated bridge between the amino donor and the nitro acceptor.
DFT calculations can provide estimates of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). For comparison, the calculated first-order hyperpolarizability of a reference molecule, p-nitroaniline, is approximately 11.482 x 10-30 esu. rasayanjournal.co.in Molecules with β values significantly higher than that of urea (B33335) (a standard reference for NLO materials) are considered promising candidates for NLO applications. mdpi.com The calculated NLO properties for a series of pyrazole-5-ones demonstrate how substitutions can tune these values, with βtot ranging from 8.09 to 17.49 x 10-30 esu. researchgate.netmdpi.com
The table below shows representative calculated NLO data for a related organic molecule to illustrate the parameters assessed.
| Parameter | Value |
| Dipole Moment (μ) | 4.65 D |
| Polarizability (α) | 17.34 x 10-23 esu |
| First-Order Hyperpolarizability (βtot) | 5.64 x 10-30 esu |
Note: Data is for m-nitroacetanilide and serves as an illustrative example. rasayanjournal.co.in
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of close contacts between neighboring molecules.
Other important interactions include N···O/O···N contacts (18.4%), O···H/H···O contacts (13.4%), and N···N contacts (10.9%). nih.gov These interactions, particularly the hydrogen bonds involving the pyrazole and nitro groups, create a robust supramolecular framework. The red spots on the dnorm surface highlight the closest intermolecular contacts, which are typically associated with hydrogen bonds. nih.govresearchgate.net This detailed understanding of intermolecular forces is crucial for predicting the physical properties of the material, such as its density and stability.
The following table summarizes the percentage contributions of the most significant intermolecular contacts for a related nitropyrazole compound, derived from Hirshfeld surface analysis.
| Intermolecular Contact | Contribution (%) |
| N···H/H···N | 31.5 |
| N···O/O···N | 18.4 |
| O···H/H···O | 13.4 |
| N···N | 10.9 |
Note: Data is for 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. nih.gov
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
5-nitro-1H-pyrazol-1-amine serves as a valuable precursor in the synthesis of more complex chemical structures, particularly fused heterocyclic systems and intricate organic molecules. Its reactivity, stemming from the presence of both an amino group and a nitro group on the pyrazole (B372694) ring, allows for a variety of chemical transformations.
Precursor for Fused Heterocyclic Systems
The bifunctional nature of aminopyrazoles, including nitro-substituted derivatives, makes them ideal starting materials for the construction of fused heterocyclic systems like pyrazolopyrimidines. These fused systems are of significant interest due to their diverse biological and pharmacological properties. The synthesis of pyrazolo[1,5-a]pyrimidines, for instance, can be achieved through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.
A relevant example is the one-pot synthesis of 3-nitropyrazolo[1,5-a]pyrimidines. In this method, a β-enaminone reacts with an NH-5-aminopyrazole under microwave irradiation. Subsequent treatment with nitric and sulfuric acids introduces the nitro group, yielding the final fused heterocyclic product researchgate.net. This process highlights how the aminopyrazole core can be utilized to build more complex, functionalized heterocyclic frameworks. The general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve cyclization and condensation reactions, with microwave-assisted methods offering efficient routes to these compounds nih.gov.
Building Block for Complex Organic Molecules
Beyond fused heterocycles, this compound and related aminopyrazoles are employed as foundational building blocks in the synthesis of a wide array of complex organic molecules. Nitrated pyrazoles are often used as intermediates in the preparation of novel high-performance energetic materials and other specialized chemicals nih.gov. The presence of the nitro group can be leveraged for further functionalization or to impart specific electronic properties to the target molecule.
Development as High-Energy Density Materials (HEDMs)
The high nitrogen content and the presence of the energy-rich nitro group in this compound make it and its derivatives attractive candidates for high-energy density materials (HEDMs). These materials are sought after for applications in explosives, propellants, and pyrotechnics.
Computational Prediction of Detonation Performance
Computational methods play a crucial role in the design and evaluation of new HEDMs by predicting their detonation performance without the need for hazardous and costly experimental synthesis. The detonation velocity and pressure of nitropyrazole derivatives can be calculated using empirical methods, such as the Kamlet-Jacobs equations, and more advanced computational software like EXPLO5 rsc.orgrsc.org. These calculations are based on the compound's density and heat of formation rsc.orgrsc.org. For instance, the detonation performance of various nitrated pyrazole derivatives has been computationally assessed, demonstrating a correlation between the number of nitro groups and the detonation velocity and pressure researchgate.net.
To illustrate the potential of nitropyrazole-based HEDMs, the table below presents the calculated detonation properties of several nitropyrazole derivatives.
| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | 1.873 | 9271 | 38.5 | researchgate.net |
| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | Not specified | 8846 | 33.2 | rsc.orgrsc.org |
| Guanidinium salt of N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | Not specified | 9414 | 34.5 | rsc.orgrsc.org |
| Aminoguanidinium salt of N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | Not specified | 9088 | 33.9 | rsc.orgrsc.org |
| 4-amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8497 | 31.89 | mdpi.com |
| 4-diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226) | 1.83 | 8220 | 28.0 | mdpi.com |
Thermal Stability and Energy Release Mechanisms
The thermal stability of HEDMs is a critical factor for their safe handling, storage, and application. Nitropyrazole-based energetic materials are known for their good thermal stability, which is attributed to the aromaticity of the pyrazole ring nih.gov. The decomposition temperature of these compounds is a key parameter used to assess their thermal stability. For example, a study on 4-amino-3,5-dinitropyrazole (LLM-116) and its trimer derivative (LLM-226) showed that the thermal stability can be significantly influenced by the molecular structure mdpi.com. The decomposition of LLM-116 was found to initiate from the -NH2 and -NH moieties mdpi.com. The energy release mechanism of these materials upon decomposition is a complex process that involves the breaking of chemical bonds and the formation of stable gaseous products.
The table below provides the decomposition temperatures of selected energetic compounds based on nitropyrazole structures.
| Compound Name | Decomposition Temperature (°C) | Reference |
| 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP) | 233 | researchgate.net |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | 336 | researchgate.net |
| 4-amino-3,5-dinitropyrazole (LLM-116) | ~183 (peak) | mdpi.com |
| 4-diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226) | Higher than LLM-116 | mdpi.com |
Advanced Oxidizer Properties
Nitrated-pyrazole-based compounds are a significant area of research in the field of energetic materials (EMs) due to their high heat of formation, density, and favorable detonation performance. nih.gov The presence of nitro groups (-NO2) in the pyrazole ring structure provides the molecule with strong oxidizing properties, which are essential for its function in explosives, propellants, and pyrotechnics. nih.gov These properties are largely determined by the number and position of the nitro groups, which improve the oxygen balance and density of the compounds.
Research into advanced nitropyrazole derivatives demonstrates their potential as high-performance energetic materials. For instance, N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its nitrogen-rich energetic salts have been synthesized and characterized, showing significant potential. rsc.org These compounds exhibit high densities, ranging from 1.67 to 1.86 g cm⁻³, and excellent thermal stabilities, with decomposition temperatures between 216 °C and 299 °C. rsc.org Theoretical performance calculations for these salts indicate high detonation velocities and pressures, underscoring their effectiveness as oxidizers in energetic formulations. rsc.org One particular salt, with a high nitrogen content of 56.4%, shows exceptional thermal stability (Td = 290 °C) and a high detonation velocity (vD = 9364 m s⁻¹), positioning it as a promising candidate for a new class of insensitive, highly energetic explosives. rsc.org
Further demonstrating the advanced oxidizer capabilities of this class of compounds is the novel heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its associated salts. researchgate.net These materials display remarkable thermal stability, with decomposition temperatures ranging from 215 °C to 340 °C. researchgate.net The calculated detonation properties, based on experimental densities and heats of formation, are impressive, with velocities and pressures reaching up to 9167 m s⁻¹ and 37.8 GPa, respectively. researchgate.net The comprehensive performance of these materials is noted to be superior to the widely used heat-resistant explosive HNS (2,2',4,4',6,6'-hexanitrostilbene). researchgate.net
The data below highlights the key energetic properties of selected advanced nitropyrazole derivatives, illustrating their performance as oxidizers.
Table 1: Detonation and Stability Properties of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine Salts
| Compound | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |
| Salt 2 | 299 | 8264 - 9364 | 25.9 - 37.4 |
| Salt 3 | 296 | 8264 - 9364 | 25.9 - 37.4 |
| Salt 4 | 290 | 9364 | 25.9 - 37.4 |
Source: Journal of Materials Chemistry A rsc.org
Table 2: Energetic Properties of 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and Related Compounds
| Compound | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |
| HCPT (3) | 215 - 340 | 8236 - 9167 | 26.5 - 37.8 |
| Compound 7 | 215 - 340 | 7979 | 26.4 |
| Compound 8 | 215 - 340 | 8356 | 29.9 |
Source: Royal Society of Chemistry researchgate.net
The introduction of an N-amino group into a nitroazole ring, such as in this compound, is a strategy explored to enhance energetic properties. A comparative study on the influence of N-amino versus C-amino substituents shows that the N-amino group can improve nitrogen content and heat of formation, while a C-amino group tends to enhance density and detonation performance. researchgate.net This highlights the nuanced role of molecular structure in tailoring the advanced oxidizer properties of nitropyrazole compounds for specific applications.
Future Research Directions for 5 Nitro 1h Pyrazol 1 Amine Analogs
Exploration of Novel Synthetic Pathways
The synthesis of 5-nitro-1H-pyrazol-1-amine analogs has traditionally relied on methods such as the nitration of corresponding pyrazole (B372694) amines. While effective, these methods can sometimes be limited by issues of regioselectivity and the need for harsh reaction conditions. Future research should prioritize the development of more elegant and efficient synthetic strategies.
A promising avenue lies in the exploration of transition-metal-catalyzed cross-coupling reactions. These powerful tools could enable the direct and selective introduction of the nitro group or the amino group onto a pre-functionalized pyrazole core. For instance, the development of novel ligands could facilitate copper- or palladium-catalyzed amination or nitration reactions with high yields and functional group tolerance.
Furthermore, multicomponent reactions (MCRs) present a highly attractive strategy for the rapid and efficient construction of diverse libraries of this compound analogs. nih.govresearchgate.net Designing one-pot syntheses that bring together three or more starting materials to form the desired pyrazole scaffold would significantly streamline the drug discovery and materials development process. nih.gov Research in this area could focus on identifying novel combinations of reactants that lead to the formation of previously inaccessible pyrazole structures.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High selectivity, mild reaction conditions, broad substrate scope. | Development of novel catalysts and ligands for direct C-N and C-NO2 bond formation. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | Design of novel MCRs for the one-pot synthesis of complex pyrazole analogs. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Adaptation of existing nitration and amination protocols to continuous flow systems. |
Investigation of Undiscovered Reactivity Patterns
The reactivity of this compound analogs is largely dictated by the interplay between the electron-withdrawing nitro group and the electron-donating amino group. While reactions such as the reduction of the nitro group and substitution at the amino group are known, a vast expanse of their chemical behavior remains uncharted. evitachem.com
Future investigations should delve into the more subtle aspects of their reactivity. For example, the development of selective functionalization methods that target specific positions on the pyrazole ring while leaving the nitro and amino groups intact would be highly valuable. This could involve the use of directing groups to control the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.
Another area ripe for exploration is the participation of these analogs in cycloaddition reactions. The pyrazole ring itself can act as a diene or a dienophile under certain conditions, and the substituents will undoubtedly influence this reactivity. Uncovering novel cycloaddition pathways could lead to the synthesis of complex, polycyclic architectures with unique properties.
Advanced Computational Modeling for Property Prediction
Computational chemistry offers a powerful lens through which to predict and understand the properties of this compound analogs. Density Functional Theory (DFT) calculations have already been employed to study the molecular structure, electronic properties, and reactivity of related pyrazole derivatives. nih.govbohrium.com
Future computational work should focus on developing more sophisticated models to predict a wider range of properties with higher accuracy. This includes:
Predictive Modeling for Biological Activity: Utilizing Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations to predict the interaction of these analogs with biological targets such as enzymes and receptors. nih.govijbiotech.com This can help in prioritizing the synthesis of compounds with the highest potential for therapeutic applications.
Energetic Material Performance: For analogs designed as energetic materials, computational methods can be used to predict key performance parameters like density, heat of formation, and detonation velocity. acs.orgresearchgate.net This allows for the in-silico design of safer and more powerful energetic compounds.
Spectroscopic and Physicochemical Properties: Advanced computational models can aid in the interpretation of experimental data by accurately predicting spectroscopic signatures (NMR, IR) and physicochemical properties such as solubility and lipophilicity.
| Modeling Technique | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.govbohrium.com | Molecular geometry, electronic distribution, reaction energies. |
| QSAR and Molecular Docking | Virtual screening for drug discovery. ijbiotech.com | Binding affinity to biological targets, potential therapeutic effects. |
| Molecular Dynamics (MD) Simulations | Understanding conformational dynamics and intermolecular interactions. | Stability of complexes, solvent effects. |
Integration into Multi-component Systems and Hybrid Materials
The unique functional groups of this compound analogs make them excellent building blocks for the construction of more complex molecular systems and advanced materials.
Future research should explore the incorporation of these analogs into:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the amino group can act as coordination sites for metal ions, leading to the formation of novel coordination polymers and MOFs. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence.
Hybrid Materials: These analogs can be covalently or non-covalently linked to other functional molecules or materials, such as polymers, nanoparticles, or graphene derivatives. The resulting hybrid materials could possess a combination of properties, leading to applications in areas like sensing, electronics, and drug delivery.
Energetic Co-crystals: For analogs with energetic properties, co-crystallization with other energetic molecules or oxidizers is a promising strategy to enhance performance and reduce sensitivity. researchgate.net
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound analogs, paving the way for the development of new technologies and therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for preparing 5-nitro-1H-pyrazol-1-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by nitration. A common approach includes:
Core Formation : Condensation of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring.
Nitration : Introduction of the nitro group using nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .
Purification : Column chromatography or recrystallization to isolate the product.
Key Factors :
- Temperature control during nitration is critical to prevent side reactions.
- Solvent choice (e.g., DMF or THF) impacts reaction kinetics and yield .
- Yields range from 40–65%, depending on substituent steric effects and nitro group positioning .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks are expected?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group .
- Mass Spectrometry : Molecular ion peak at m/z 128.09 (C₃H₄N₄O₂) with fragmentation patterns indicating loss of NO₂ (46 amu) .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Contradictions often arise from disordered nitro groups or hydrogen bonding ambiguities. Strategies include:
High-Resolution Data Collection : Use synchrotron radiation to improve data quality.
Refinement Software : Employ SHELXL for robust refinement of anisotropic displacement parameters and hydrogen bonding networks .
Validation Tools : Check for outliers using R-factors and electron density maps (e.g., Fo–Fc maps in Olex2).
Comparative Analysis : Cross-validate with computational models (DFT-optimized geometries) to confirm bond lengths and angles .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic (C-3/N-1) and nucleophilic (NH₂) sites .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
- Kinetic Simulations : Apply Eyring equation models to assess activation barriers for nitro group displacement reactions in polar aprotic solvents .
Advanced: How can researchers address discrepancies in biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:
Purity Validation : Use HPLC (≥95% purity) and elemental analysis .
Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate to ensure reproducibility.
Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
Structural Analog Comparison : Benchmark against known pyrazole derivatives (e.g., 1-ethyl-3-methyl analogs) to contextualize activity trends .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .
- Decomposition Risks : Nitro compounds may degrade exothermically; monitor for color changes (yellow to brown) or gas evolution .
- Handling : Use explosion-proof refrigerators and avoid contact with reducing agents .
Advanced: How does the nitro group influence the electronic properties of this compound?
Methodological Answer:
- Electron-Withdrawing Effect : The nitro group decreases electron density at C-3 and N-1, enhancing electrophilicity for substitution reactions.
- Hammett Parameters : σₚ values (~0.78) predict reactivity in aromatic systems; nitro groups increase acidity of adjacent NH₂ protons (pKa ~8–10) .
- UV-Vis Spectroscopy : Absorbance shifts (λmax ~280–320 nm) correlate with conjugation between nitro and pyrazole π-systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
